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molecular formula C9H6ClN3 B8773508 2-Chloro-4-(pyridin-4-yl)pyrimidine CAS No. 208936-45-2

2-Chloro-4-(pyridin-4-yl)pyrimidine

Cat. No. B8773508
M. Wt: 191.62 g/mol
InChI Key: DBWZTBFSHQDFHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06610698B2

Procedure details

With ice-bath cooling under argon, 4-(4-pyridyl)-2(1H)-pyrimidinone (13.45 g, 77.7 mmol) and thionyl chloride (92 ml) were combined. N,N-Dimethylformamide (13.2 ml, 170.5 mmol) was added slowly and the mixture was heated to reflux for 1 h. It was evaporated and co-distilled with toluene. At 0° C., water was added to the remainder, then 10% ammonium hydroxide until neutral followed by extraction with dichloromethane. Drying of the organic solution was followed by evaporation and the resultant solid was recrystallized from acetone. MS (m/z): 192.1,194.0 (M+H)+; C9H6ClN3 requir. 191.6.
Quantity
13.45 g
Type
reactant
Reaction Step One
Quantity
92 mL
Type
reactant
Reaction Step Two
Quantity
13.2 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([C:7]2[CH:12]=[CH:11][NH:10][C:9](=O)[N:8]=2)=[CH:3][CH:2]=1.S(Cl)([Cl:16])=O.CN(C)C=O>>[Cl:16][C:9]1[N:8]=[C:7]([C:4]2[CH:5]=[CH:6][N:1]=[CH:2][CH:3]=2)[CH:12]=[CH:11][N:10]=1

Inputs

Step One
Name
Quantity
13.45 g
Type
reactant
Smiles
N1=CC=C(C=C1)C1=NC(NC=C1)=O
Step Two
Name
Quantity
92 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
13.2 mL
Type
reactant
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
With ice-bath cooling under argon
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
It was evaporated
ADDITION
Type
ADDITION
Details
At 0° C., water was added to the remainder
EXTRACTION
Type
EXTRACTION
Details
10% ammonium hydroxide until neutral followed by extraction with dichloromethane
CUSTOM
Type
CUSTOM
Details
Drying of the organic solution
CUSTOM
Type
CUSTOM
Details
was followed by evaporation
CUSTOM
Type
CUSTOM
Details
the resultant solid was recrystallized from acetone

Outcomes

Product
Name
Type
Smiles
ClC1=NC=CC(=N1)C1=CC=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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